
D-galactonolactone
Overview
Description
D-Galactonolactone (D-GalL) is a cyclic ester derived from D-galactonic acid. Its molecular formula is C₆H₁₀O₆ (MW: 178.14 g/mol), and it exists in γ- (1,4-lactone) and δ- (1,5-lactone) forms depending on the ring closure position . Structurally, δ-D-GalL adopts a 4H₃ conformation in solution, distinct from δ-D-gluconolactone (4H₃) and δ-D-mannonolactone (B₂,₅) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactopyranosyl-1-On typically involves the oxidation of D-galactose. One common method is the use of galactose oxidase, an enzyme that specifically oxidizes the primary alcohol group of D-galactose to form the corresponding aldehyde, D-Galactopyranosyl-1-On . This reaction is usually carried out in an aqueous buffer solution at a pH of around 7.0 and at room temperature.
Industrial Production Methods: In an industrial setting, the production of D-Galactopyranosyl-1-On can be scaled up using bioreactors where galactose oxidase is immobilized on a solid support. This allows for continuous production and easy separation of the enzyme from the product. The reaction conditions are optimized to ensure maximum yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: D-Galactopyranosyl-1-On undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Major Products:
Oxidation: Galacturonic acid.
Reduction: D-Galactopyranosyl alcohol.
Substitution: Various imines and thioethers depending on the nucleophile used.
Scientific Research Applications
Biochemical Applications
1.1 Metabolic Studies
D-Galactonolactone plays a crucial role in the metabolic pathways of galactose. Studies have shown that it serves as an intermediate in the conversion of galactose to galactonate, which is then further metabolized in various organisms. For instance, rats fed a high-galactose diet excrete galactonate and accumulate this compound in tissues such as the liver and kidney, indicating its involvement in metabolic processes .
1.2 Enzyme Interaction
Research has highlighted the interaction of this compound with enzymes such as beta-galactosidase. It acts as a substrate analog, influencing enzyme kinetics and binding affinities. For example, competitive inhibition studies have demonstrated that this compound binds poorly to substituted enzymes compared to wild-type enzymes, suggesting its potential use in studying enzyme mechanisms and developing inhibitors .
Synthetic Chemistry Applications
2.1 Chiral Building Block
This compound is recognized for its utility as a chiral building block in synthetic organic chemistry. It has been employed in the synthesis of various complex molecules, including carnitine and hydroxylated azepanes. The compound's ability to undergo reactions under environmentally friendly conditions makes it an attractive option for sustainable chemistry .
2.2 Synthesis of Galactofuranosides
The oxidation of D-galactose to yield this compound has been developed as a method for preparing key building blocks for galactofuranosides, which are important in glycoscience and medicinal chemistry . This application underscores the compound's significance in generating biologically relevant molecules.
Medicinal Chemistry Applications
3.1 Potential Therapeutic Uses
This compound has been investigated for its potential therapeutic effects, particularly in cancer research. Its role in modulating cellular pathways may contribute to anticancer activity by influencing apoptosis and cell proliferation . Additionally, studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .
3.2 Drug Development
The compound's interactions with biological targets have prompted research into its use as a lead compound for drug development. Its ability to act as an inhibitor or modulator of specific enzymes positions it as a valuable candidate for developing new therapeutic agents targeting metabolic disorders or cancer .
Case Studies
Mechanism of Action
The primary mechanism of action of D-Galactopyranosyl-1-On involves its role as a substrate for various enzymes. For example, galactose oxidase catalyzes the oxidation of D-Galactopyranosyl-1-On to produce hydrogen peroxide and D-Galactopyranosyl acid. This reaction is crucial in various metabolic pathways and can be used to generate reactive oxygen species for studying oxidative stress in cells .
Comparison with Similar Compounds
Optical Isomers: D-GalL vs. L-GalL
Transition State Analogs
- Key Insight: His-540 in β-galactosidase stabilizes transition states with C6 hydroxyls. Substitutions reduce D-GalL and L-ribose binding by >200-fold but spare L-arabinolactone .
Lactone Derivatives
Compound | Km (mM) | Enzyme Activity (Hydrolase) | Lactone Form |
---|---|---|---|
D-GalL | 3.6 | High | γ/δ |
D-Gulonolactone | 29 | Moderate | δ |
L-Mannonolactone | 23 | Low | δ |
- Substrate Specificity : D-GalL exhibits higher affinity (lower Km) for D-pantolactone hydrolase compared to other lactones .
Structural and Conformational Differences
- Galactose vs. D-GalL : In β-galactosidase, galactose binds in a "shallow" site, while D-GalL occupies the "deep" site, with closer proximity to Trp568 (±0.8 Å) and Tyr503 (±1 Å) .
- Lactone Ring Dynamics : The δ-1,5-lactone form of D-GalL is thermodynamically less stable but more inhibitory than the γ-1,4-lactone .
Biological Activity
D-Galactonolactone is a cyclic ester derived from D-galactose, playing a significant role in various biological processes. Its primary relevance is observed in the metabolic pathways involving galactose, particularly in its conversion to ascorbic acid (vitamin C) and its implications in galactose metabolism disorders. This article explores the biological activity of this compound, including its enzymatic interactions, metabolic pathways, and clinical significance.
Metabolic Pathway
This compound is produced through the oxidation of D-galactose by the enzyme NAD+-dependent galactose dehydrogenase (EC 1.1.1.48). This reaction is crucial in the metabolic pathway that leads to the synthesis of ascorbic acid:
The subsequent hydrolysis of this compound by lactonase results in D-galactonate, which can enter various metabolic pathways, including the Krebs cycle for energy production .
Galactonolactone Dehydrogenase (GALDH)
GALDH plays a pivotal role in the conversion of this compound to L-ascorbic acid. Studies have shown that GALDH activity is sensitive to oxidative stress, which can lead to enzyme inactivation. The presence of this compound has been found to protect GALDH from thiol modification, thereby enhancing its stability and activity under oxidative conditions .
Table 1: GALDH Activity Under Different Conditions
Treatment | Relative Activity (%) | Modification Type |
---|---|---|
Control | 100 | None |
H₂O₂ (1 h) | 24 | Sulfinic acid |
H₂O₂ (3 h) | 1.4 | Sulfonic acid |
H₂O₂ + DTT (3 h) | 6.9 | Not determined |
H₂O₂/GSH | 0.3 | Glutathionylation |
This table illustrates how oxidative stress affects GALDH activity, highlighting the protective role of this compound .
Galactosemia
This compound's significance is particularly evident in patients with galactosemia , a genetic disorder affecting galactose metabolism due to deficiencies in specific enzymes such as galactose-1-phosphate uridylyltransferase (GALT). In these patients, elevated levels of this compound and its metabolites, such as galactonate, are observed. Research indicates that individuals with GALT deficiency excrete significantly higher amounts of galactonate when subjected to a galactose load compared to healthy subjects .
Case Study: Urinary Excretion of Galactonate
A study involving infants and adults with GALT deficiency revealed that they excreted large amounts of urinary galactonate, which decreased upon implementing a lactose-free diet. This finding underscores the importance of monitoring this compound and related metabolites in managing galactosemia .
Q & A
Basic Research Questions
Q. What experimental methods are used to study D-galactonolactone's role as a transition state analog in β-galactosidase catalysis?
this compound is employed in kinetic assays to measure its inhibitory effect (Ki ≈ 0.6 mM) on β-galactosidase activity. X-ray crystallography reveals its binding in the enzyme's "deep site" during the closed conformation, mimicking the transition state of substrate hydrolysis. Competitive inhibition assays with substrates like lactose or IPTG validate its role, while structural analysis (e.g., electron density mapping) confirms its pre-transition state conformation (4H3 ring geometry) .
Q. How can this compound be quantified in metabolic pathway studies?
Acid treatment (0.05 M HCl, 100°C for 15 minutes) converts D-galactonate to this compound, followed by a colorimetric assay using hydroxylamine hydrochloride and FeCl₃. Absorbance at 550 nm is measured against a standard curve, enabling precise quantification in biological samples .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use impermeable gloves, ensure adequate ventilation, and avoid inhalation or skin contact. Storage requires tightly sealed containers in dry, well-ventilated areas. While acute toxicity data are limited, standard chemical hygiene practices (e.g., eyewash access, spill containment) are recommended .
Advanced Research Questions
Q. How do conflicting reports on this compound’s binding affinity to β-galactosidase inform transition-state stabilization theories?
Although this compound’s Ki (0.6 mM) is higher than typical transition-state analogs, its binding affinity increases significantly in the presence of d-1,5-galactonolactone. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can resolve these discrepancies by measuring binding thermodynamics under varying lactone concentrations. These studies highlight cooperative interactions between lactone analogs and enzyme conformations .
Q. What molecular techniques elucidate this compound’s interaction with transcriptional regulators like GAL4?
Reporter gene assays (e.g., β-galactosidase under GAL4-responsive promoters) and chromatin immunoprecipitation (ChIP) identify transcriptional modulation. Mutagenesis of GAL4’s DNA-binding or activation domains further clarifies whether this compound acts directly or via secondary signaling pathways (e.g., cAMP or PI3K/Akt) .
Q. How does substrate promiscuity of L-arabinolactonase toward this compound challenge enzyme specificity models?
Kinetic assays comparing L-arabinose and this compound metabolism reveal enzyme promiscuity. Structural alignment (e.g., docking simulations) and site-directed mutagenesis of active-site residues (e.g., Glu461 in β-galactosidase) can identify determinants of cross-reactivity, informing evolutionary models of enzyme adaptation .
Q. Methodological Considerations
Q. How to design experiments distinguishing shallow vs. deep binding of this compound in β-galactosidase?
Use fluorescence quenching assays with site-specific probes (e.g., Trp residues near the deep site) or competitive inhibition with shallow-site binders like IPTG. Crystallography in open vs. closed enzyme conformations provides structural validation .
Q. What analytical strategies validate this compound’s stability under experimental conditions?
High-performance liquid chromatography (HPLC) with UV detection monitors lactone stability in buffers (pH 1.5–7.4). Nuclear magnetic resonance (NMR) tracks ring-opening kinetics, while mass spectrometry confirms degradation products .
Q. Conflict Resolution in Data Interpretation
Q. How to address contradictions in this compound’s efficacy as a transition-state analog?
Compare inhibition kinetics across enzyme isoforms (e.g., bacterial vs. mammalian β-galactosidases) and under varying pH/temperature conditions. Molecular dynamics simulations can model lactone-enzyme interactions, reconciling biochemical data with structural predictions .
Q. Tables for Key Data
Properties
CAS No. |
15892-28-1 |
---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1 |
InChI Key |
PHOQVHQSTUBQQK-MGCNEYSASA-N |
SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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